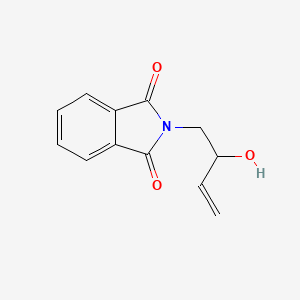

2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxybut-3-enyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-8(14)7-13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEYCEAOEGYVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CN1C(=O)C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320905 | |

| Record name | 2-(2-hydroxybut-3-enyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-22-7 | |

| Record name | NSC366118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxybut-3-enyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1855-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 2 Hydroxybut 3 Enyl Isoindole 1,3 Dione

Reactions at the Hydroxyl Group

The secondary hydroxyl group in 2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione is a key site for various chemical modifications, including esterification, etherification, oxidation, and transformations involving the conversion of the hydroxyl group into a good leaving group.

Esterification and Etherification

The hydroxyl group can be readily converted into an ester or an ether.

Esterification: Standard esterification procedures can be applied to form the corresponding ester derivatives. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding ester. A common example is the acetylation using acetic anhydride.

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride, Pyridine | 2-(2-Acetoxybut-3-enyl)isoindole-1,3-dione |

Etherification: The Williamson ether synthesis provides a classical method for converting the hydroxyl group into an ether. researchgate.netpromonograph.orgevitachem.comnih.gov This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. researchgate.netpromonograph.orgevitachem.comnih.gov

| Reactant | Reagents | Product |

| This compound | 1. Sodium Hydride 2. Methyl Iodide | 2-(2-Methoxybut-3-enyl)isoindole-1,3-dione |

Oxidation Reactions

Oxidation of the secondary alcohol in This compound leads to the formation of the corresponding α,β-unsaturated ketone, 2-(2-Oxobut-3-enyl)isoindole-1,3-dione . Several modern oxidation methods are suitable for this transformation, offering mild conditions and high chemoselectivity.

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a highly efficient reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govnih.govnih.gov This reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its tolerance of other functional groups. nih.govnih.gov

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. nih.govnih.govresearchgate.netsigmaaldrich.com This method is also very mild and avoids the use of heavy metals. nih.govsigmaaldrich.com

| Starting Material | Oxidation Reagent | Product |

| This compound | Dess-Martin Periodinane (DMP) | 2-(2-Oxobut-3-enyl)isoindole-1,3-dione |

| This compound | Oxalyl Chloride, DMSO, Triethylamine (Swern) | 2-(2-Oxobut-3-enyl)isoindole-1,3-dione |

The oxidation of phthalimide-derived hydroxylactams to their corresponding phthalimides has been demonstrated using nickel peroxide (NiO2) and pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel, highlighting the feasibility of oxidizing alcohols within phthalimide-containing molecules. nih.gov

Transformations Involving Leaving Group Chemistry

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Tosylation: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine results in the formation of a tosylate. This transformation is a common strategy to activate alcohols for subsequent reactions. The synthesis of allylic tosylates can be challenging due to their propensity for degradation and elimination, but methods have been developed using sodium hydride to generate the alkoxide followed by reaction with p-toluenesulfonyl anhydride to mitigate side reactions. beilstein-journals.orgnih.gov

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. nih.govrsc.org This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org For instance, reacting This compound with a nucleophile in the presence of PPh3 and DEAD would lead to the corresponding substitution product.

| Reactant | Reagents | Product Type |

| This compound | p-Toluenesulfonyl Chloride, Pyridine | Tosylate |

| This compound | Triphenylphosphine, DEAD, Nucleophile (e.g., HN3) | Substituted product (e.g., Azide) |

Reactions at the Alkene Moiety

The terminal double bond of the butenyl side chain is susceptible to a variety of reactions, including addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation)

Hydrogenation: The alkene can be reduced to the corresponding alkane through catalytic hydrogenation. This is typically achieved using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under an atmosphere of hydrogen gas. This reaction would convert This compound to 2-(2-Hydroxybutyl)isoindole-1,3-dione . The hydrogenation of diones to diols over a Ru/C catalyst has been systematically studied, indicating that such transformations on related structures are well-established. nih.gov

Halogenation: The alkene can undergo electrophilic addition with halogens such as bromine (Br2) or chlorine (Cl2). mdpi.comsigmaaldrich.com The reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond. mdpi.comsigmaaldrich.com In the case of This compound , this would result in the formation of 2-(3,4-Dibromo-2-hydroxybutyl)isoindole-1,3-dione .

| Starting Material | Reaction Type | Reagent | Product |

| This compound | Hydrogenation | H2, Pd/C | 2-(2-Hydroxybutyl)isoindole-1,3-dione |

| This compound | Halogenation | Br2 | 2-(3,4-Dibromo-2-hydroxybutyl)isoindole-1,3-dione |

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene functionality in This compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.org This reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. rsc.org The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing phthalimide (B116566) group.

A classic example of a Diels-Alder reaction would be the reaction with cyclopentadiene (B3395910). This reaction is known to proceed readily, often at room temperature, to form a bicyclic adduct. The reaction between This compound and cyclopentadiene would yield a tricyclic product. The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts the formation of the endo isomer as the major product under kinetic control.

| Dienophile | Diene | Product |

| This compound | Cyclopentadiene | Tricyclic Diels-Alder adduct |

The use of N-vinyl lactams as dienophiles in inverse-electron demand imino-Diels–Alder reactions with N-acyliminium cations has been reported, highlighting the utility of similar structural motifs in cycloaddition chemistry. nih.govrsc.org

Olefin Metathesis and Cross-Metathesis Reactions

The terminal alkene of the butenyl side chain is a key functional group that enables participation in olefin metathesis, a powerful carbon-carbon bond-forming reaction. This transformation, catalyzed by transition metal alkylidene complexes, particularly those based on ruthenium, involves the exchange of double bonds between reacting olefins. For this compound, both intramolecular (Ring-Closing Metathesis, RCM) and intermolecular (Cross-Metathesis, CM) reactions are conceivable, leading to a variety of molecular scaffolds.

Ring-Closing Metathesis (RCM): While the title compound itself lacks a second alkene for a standard RCM reaction, its derivatives can be designed to undergo such cyclizations. For instance, if the hydroxyl group were oxidized to a ketone and then subjected to an allylation reaction, the resulting diene could undergo RCM to form a nitrogen-containing cyclic structure. RCM is a widely used method for synthesizing unsaturated rings, including nitrogen and oxygen heterocycles, with ring sizes typically ranging from 5 to 30 atoms. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, usually ethylene.

Cross-Metathesis (CM): The terminal vinyl group of this compound is a suitable substrate for cross-metathesis with other olefins. This reaction allows for the extension and functionalization of the butenyl side chain. The outcome and efficiency of CM reactions are influenced by the nature of the olefin partner and the choice of catalyst. Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are commonly employed due to their high activity and tolerance for various functional groups, including alcohols and imides. For example, a CM reaction with an acrylate (B77674) ester could introduce an ester functionality, while reaction with a vinyl halide could install a handle for subsequent cross-coupling reactions. However, alkenes containing nitrogen heteroaromatics can sometimes be challenging substrates due to potential catalyst deactivation.

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | (PCy₃)₂Cl₂Ru=CHPh; good for general RCM. |

| Grubbs' Catalyst | Second | Features an N-heterocyclic carbene (NHC) ligand; higher activity and broader substrate scope. |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxybenzylidene ligand; increased stability and recyclability. |

| Zhan Catalysts | - | Modified Hoveyda-Grubbs catalysts, often with electron-withdrawing groups for faster initiation and good recyclability. |

Reactivity of the Imide Nitrogen

The phthalimide group is a robust functional moiety, characterized by the nitrogen atom situated between two carbonyl groups. This structural arrangement defines its reactivity, particularly in cleavage reactions.

N-Alkylation and N-Acylation

The nitrogen atom in this compound is already alkylated, making it a tertiary amide-like structure. The lone pair of electrons on the nitrogen is significantly delocalized across the two adjacent carbonyl groups, rendering it non-basic and largely unreactive toward further electrophilic attack. Consequently, direct N-alkylation or N-acylation on the pre-existing imide nitrogen does not occur under standard conditions.

The primary reactivity associated with this position involves the cleavage of the N-C (alkyl) bond. This process, known as N-dealkylation, is a key transformation for removing the phthalimide protecting group. While the phthalimide group is generally stable, its removal can be effected under specific, often harsh, conditions to liberate the primary amine. This cleavage is discussed in detail in the following section.

Hydrolysis and Ring-Opening Reactions

The most significant reaction of the phthalimide group is its cleavage to unmask a primary amine. This is the cornerstone of the Gabriel synthesis, a classic method for preparing primary amines from alkyl halides. The N-substituted phthalimide, this compound, can be cleaved by several methods.

Hydrazinolysis (Ing-Manske Procedure): This is the most common and often mildest method for cleaving the phthalimide. The reaction is typically carried out by heating the N-substituted phthalimide with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent like ethanol. The hydrazine attacks the carbonyl carbons, leading to the formation of the desired primary amine and a stable, often insoluble, cyclic phthalhydrazide (B32825) byproduct, which can be easily removed by filtration.

Acidic or Basic Hydrolysis: The imide can also be cleaved by hydrolysis under either strong acidic (e.g., HBr, HCl) or basic (e.g., NaOH, KOH) conditions, typically with prolonged heating. Basic hydrolysis yields the primary amine and the dicarboxylate salt of phthalic acid. Acidic hydrolysis produces the primary amine as its ammonium (B1175870) salt and phthalic acid. These methods are generally harsher than hydrazinolysis and may not be suitable for substrates with acid- or base-sensitive functional groups.

| Method | Reagent(s) | Products | Typical Conditions |

|---|---|---|---|

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Primary Amine + Phthalhydrazide | Reflux in Ethanol. |

| Acidic Hydrolysis | Conc. H₂SO₄ or HBr | Primary Amine Salt + Phthalic Acid | Heating. |

| Basic Hydrolysis | Aqueous NaOH or KOH | Primary Amine + Phthalate Salt | Heating. |

Transformations of the Isoindole-1,3-dione Core

The aromatic ring of the isoindole-1,3-dione structure can also undergo chemical transformations, allowing for further functionalization of the molecule.

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the phthalimide core is susceptible to electrophilic aromatic substitution (SEAr), such as nitration and halogenation. The two electron-withdrawing carbonyl groups of the imide functionality have a strong deactivating effect on the aromatic ring, making it less reactive than benzene. These groups are meta-directing relative to their own position on the ring. In the fused ring system of phthalimide, this translates to directing incoming electrophiles to the 4- and 5-positions of the isoindole-1,3-dione ring system.

A well-documented example is the nitration of phthalimide or its N-alkyl derivatives. Treating the compound with a mixture of fuming nitric acid and concentrated sulfuric acid leads to the introduction of a nitro group onto the aromatic ring. The major product formed is typically the 4-nitro derivative, with smaller amounts of the 3-nitro isomer. This functionalization provides a chemical handle for further modifications, such as reduction of the nitro group to an amine, which can then participate in a wide range of subsequent reactions.

Rearrangement Reactions

The isoindole-1,3-dione core can undergo skeletal rearrangement reactions under specific conditions. A notable example is the electrooxidative Hofmann rearrangement. This reaction transforms phthalimides into anthranilate (2-aminobenzoate) derivatives. The process occurs under mild, electro-oxidative conditions and is believed to proceed through the formation of an N-bromo intermediate, followed by ring-opening to an isocyanate, which is then trapped by an alcohol solvent to yield the final carbamate (B1207046) product. This rearrangement provides a modern, environmentally conscious alternative to the classic Hofmann rearrangement which requires harsh reagents.

Derivatives and Analogues of 2 2 Hydroxybut 3 Enyl Isoindole 1,3 Dione

Synthesis of Modified 2-Hydroxybut-3-enyl Analogues

The synthesis of analogues of 2-(2-hydroxybut-3-enyl)isoindole-1,3-dione with modifications to the side chain can be achieved through several synthetic routes. These modifications may include altering the position of the hydroxyl and vinyl groups, introducing substituents on the butenyl chain, or varying the chain length.

One common approach involves the reaction of phthalimide (B116566) or its potassium salt with a suitably modified butenyl halide or epoxide. For instance, to synthesize a regioisomer with the hydroxyl group at the 4-position, one could start with a 4-halobut-1-en-2-ol derivative. The reaction proceeds via a nucleophilic substitution, where the phthalimide anion displaces the halide.

Another strategy involves the modification of the double bond in a pre-formed N-alkenylphthalimide. For example, epoxidation of the double bond in N-allylphthalimide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) followed by ring-opening reactions can introduce various functionalities. researchgate.net Similarly, dihydroxylation of the double bond can lead to diol derivatives.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to introduce aryl or other substituents onto the alkenyl chain of a suitable N-alkenylphthalimide precursor. chemmethod.com This allows for the synthesis of a wide array of analogues with diverse electronic and steric properties on the side chain.

A convenient method for preparing polysubstituted isoindole-1,3-dione analogues starts from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione. Reaction of this starting material with m-CPBA yields the corresponding epoxide. Subsequent reactions, such as cis-hydroxylation followed by acetylation, can produce triacetate derivatives. researchgate.net

The following table summarizes some potential synthetic strategies for modified 2-hydroxybut-3-enyl analogues:

| Target Analogue Modification | Potential Synthetic Strategy | Key Reagents |

| Positional Isomer (e.g., 4-hydroxy) | Nucleophilic substitution | Potassium phthalimide, halohydrin derivative |

| Substituted Butenyl Chain | Cross-coupling reaction on N-alkenylphthalimide | Palladium catalyst, boronic acid/ester (Suzuki) or alkene (Heck) |

| Epoxidation of Double Bond | Oxidation of N-alkenylphthalimide | m-CPBA |

| Dihydroxylation of Double Bond | Dihydroxylation of N-alkenylphthalimide | Osmium tetroxide or potassium permanganate |

Synthesis of N-Substituted Isoindole-1,3-dione Derivatives with Varied Side Chains

The synthesis of N-substituted isoindole-1,3-dione derivatives with a wide variety of side chains is a well-established area of research, driven by the diverse biological activities exhibited by this class of compounds. The primary synthetic route is the Gabriel synthesis, which involves the N-alkylation of phthalimide. youtube.com

A general and widely used method involves the reaction of potassium phthalimide with a suitable alkyl or aryl halide. This method is versatile and allows for the introduction of a vast array of side chains, including simple alkyl chains, benzyl (B1604629) groups, and more complex heterocyclic moieties. chemmethod.commdpi.com For example, reacting potassium phthalimide with N-(2-bromoethyl)phthalimide can be a starting point for further modifications. mdpi.com

Another common approach is the Mitsunobu reaction, where phthalimide is reacted with an alcohol in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This reaction is particularly useful for synthesizing derivatives from chiral alcohols, often proceeding with inversion of stereochemistry.

The Mannich reaction provides a route to N-aminomethylated phthalimide derivatives. This involves the condensation of phthalimide with formaldehyde (B43269) and a primary or secondary amine. mdpi.com This method allows for the introduction of various amino functionalities attached to the nitrogen of the phthalimide ring via a methylene (B1212753) bridge.

Furthermore, derivatives can be synthesized by reacting N-hydroxyphthalimide with various amines or alcohols. For instance, new derivatives have been synthesized by reacting N-hydroxyphthalimide with chloroacetyl chloride to form an intermediate which then reacts with different amines to yield acetate (B1210297) derivatives or thiourea (B124793) derivatives in the presence of potassium thiocyanate. chemmethod.comchemmethod.com

The following table provides a summary of common synthetic methods for N-substituted isoindole-1,3-dione derivatives:

| Synthetic Method | Starting Materials | Type of Side Chain Introduced |

| Gabriel Synthesis | Potassium phthalimide, Alkyl/Aryl halide | Alkyl, Aryl, Heterocyclic |

| Mitsunobu Reaction | Phthalimide, Alcohol, DEAD, PPh₃ | Alkyl (often with inversion of stereochemistry) |

| Mannich Reaction | Phthalimide, Formaldehyde, Amine | Aminomethyl |

| Reaction with N-hydroxyphthalimide intermediate | N-hydroxyphthalimide, Chloroacetyl chloride, Amines/Alcohols | Acetate derivatives, Thiourea derivatives |

Structure-Reactivity Relationship Studies within Analogous Series

The systematic modification of the structure of this compound and its analogues allows for the investigation of structure-reactivity relationships. These studies are crucial for understanding how different structural features influence the chemical and biological properties of the molecules.

For instance, the reactivity of the double bond in the butenyl side chain is influenced by the presence and position of the hydroxyl group. The hydroxyl group can participate in intramolecular reactions, potentially directing the stereochemical outcome of reactions at the double bond.

In the broader context of N-substituted isoindole-1,3-dione derivatives, structure-activity relationship (SAR) studies have been extensively conducted, particularly in the field of medicinal chemistry. These studies have revealed key insights into how modifications of the N-substituent affect biological activity.

For example, in a series of phthalimide-phenylpyridine conjugates investigated as inhibitors of the Wnt signaling pathway, it was found that both the substituent on the phthalimide ring and the nature of the linker were critical for inhibitory activity. nih.gov Similarly, for phthalimide derivatives with dual antiproliferative and immunomodulatory activities, the specific combination of the phthalyl group with other heterocyclic moieties, such as thiazolidinone, was found to be crucial for the desired biological effect. nih.gov

In another study focusing on the inhibition of cyclooxygenase (COX) enzymes, the introduction of different arylpiperazine moieties and the modification of the linker between the phthalimide and the arylpiperazine residue significantly impacted the inhibitory potency and selectivity for COX-1 versus COX-2. nih.govnih.gov

The following table summarizes key findings from structure-reactivity relationship studies of isoindole-1,3-dione derivatives:

| Modified Structural Feature | Observed Effect on Reactivity/Activity | Example Application |

| Substituents on the phthalimide ring | Influences inhibitory activity in biological systems. | Wnt pathway inhibitors nih.gov |

| Nature of the linker | Critical for biological activity, affects potency. | Wnt pathway inhibitors, COX inhibitors nih.govnih.gov |

| Type of heterocyclic moiety in the side chain | Determines the overall biological activity profile. | Antiproliferative and immunomodulatory agents nih.gov |

| Hydrophilic and hydrophobic balance | Affects binding to biological targets like PPAR-γ. | PPAR-γ agonists |

These studies underscore the importance of systematic structural modifications in elucidating the chemical and biological properties of this compound and its analogues.

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione, the aromatic protons of the phthalimide (B116566) group are expected to appear in the downfield region, typically between δ 7.7 and 7.9 ppm, as complex multiplets. chemicalbook.com The protons of the butenyl side chain would resonate in the more shielded, upfield region. The vinyl protons (=CH and =CH₂) would likely appear between δ 5.0 and 6.2 ppm. The methine proton adjacent to the hydroxyl group (CH-OH) and the methylene (B1212753) protons of the N-CH₂ group would also have distinct chemical shifts, influenced by their neighboring functional groups.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbons of the imide functional group are characteristically deshielded and would appear far downfield, around 167-181 ppm. acgpubs.org The aromatic carbons of the phthalimide ring would resonate in the δ 123-134 ppm range. The sp² carbons of the vinyl group would be found around δ 115-140 ppm, while the sp³ carbons of the side chain, including the carbon bearing the hydroxyl group, would be located in the more upfield region of the spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. A COSY spectrum would establish the connectivity between protons, for instance, showing correlations between the vinyl protons and the adjacent methine proton. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phthalimide Aromatic C-H | 7.7 - 7.9 (m) | 123 - 134 |

| Phthalimide Quaternary C | - | ~132 |

| Imide C=O | - | ~168 |

| N-CH₂ | ~3.8 (dd) | ~42 |

| CH-OH | ~4.5 (m) | ~70 |

| OH | Variable (broad s) | - |

| =CH- | ~5.9 (ddd) | ~135 |

| =CH₂ | ~5.3 (m) | ~117 |

Mass Spectrometry Techniques (ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI-MS) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For this compound (C₁₂H₁₁NO₃, Monoisotopic Mass: 217.0739 Da), high-resolution mass spectrometry would confirm the elemental formula. Predicted ESI-MS adducts are listed in the table below. uni.lu

Tandem mass spectrometry (LC-MS/MS) would involve selecting a precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern would provide further structural confirmation, likely showing characteristic losses such as the loss of water (-18 Da) from the hydroxyl group, or cleavage of the butenyl side chain.

Table 2: Predicted ESI-MS Adducts for this compound Data sourced from PubChem predictions. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.08118 |

| [M+Na]⁺ | 240.06312 |

| [M+K]⁺ | 256.03706 |

| [M-H]⁻ | 216.06662 |

| [M+H-H₂O]⁺ | 200.07116 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two imide carbonyl groups. These typically appear as two distinct peaks (asymmetric and symmetric stretching) in the range of 1700-1780 cm⁻¹. acgpubs.org A broad absorption band centered around 3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. acgpubs.org C-H stretching vibrations for the aromatic and vinyl groups would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretch of the vinyl group would show a peak around 1640 cm⁻¹.

Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching of the vinyl group and the symmetric breathing modes of the aromatic ring would be expected to produce strong signals in the Raman spectrum.

Theoretical and Computational Investigations of 2 2 Hydroxybut 3 Enyl Isoindole 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. researchgate.net For 2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione, methods like DFT with the B3LYP functional and a 6-311+G(d,p) basis set can be used to optimize the molecular geometry and compute a variety of electronic descriptors. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, which would likely include the vinyl and hydroxyl groups of the butenyl side chain. The LUMO is expected to be distributed over the electron-deficient phthalimide (B116566) ring system, particularly the carbonyl carbons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, negative potential (red/yellow) is expected around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. researchgate.net Positive potential (blue) would be found around the hydrogen atoms, especially the hydroxyl proton, marking them as sites for nucleophilic interaction.

Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These parameters provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Interactive Table 1: Hypothetical Quantum Chemical Parameters for this compound

This table presents illustrative data typical for a DFT/B3LYP/6-311+G(d,p) calculation.

| Parameter | Value (Illustrative) | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | The power of an atom to attract electrons to itself |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible hydroxybutenyl side chain attached to the rigid isoindole-1,3-dione core means the molecule can adopt various conformations. The key degrees of freedom are the torsion angles along the C-C and C-N bonds of this chain.

Conformational Analysis: A systematic scan of the potential energy surface by rotating these bonds reveals the low-energy conformers. This analysis can identify the most stable (global minimum) and other local minima conformations. Intramolecular hydrogen bonding between the hydroxyl proton and a carbonyl oxygen of the phthalimide ring is a possible stabilizing interaction that would significantly influence the preferred geometry.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. rsc.org By simulating the molecule in a solvent box (e.g., water or DMSO) at a given temperature, one can observe the transitions between different conformations and the flexibility of the side chain. aip.orgnih.gov These simulations are crucial for understanding how the molecule explores its conformational space, which is essential for predicting its interaction with other molecules. The trajectories from MD can be analyzed to determine the population of different conformational states. researchgate.net

Interactive Table 2: Illustrative Conformational Analysis Results

This table shows hypothetical relative energies for different conformations based on key dihedral angles (τ).

| Conformer | Dihedral Angle (τ1: N-C-C-O) | Dihedral Angle (τ2: C-C-O-H) | Relative Energy (kcal/mol) | Notes |

| 1 (Global Minimum) | ~60° | ~180° | 0.00 | Extended side-chain conformation |

| 2 | ~180° | ~60° | +1.2 | Gauche conformation |

| 3 | ~0° | ~0° | +2.5 | Potential intramolecular H-bond |

| 4 | -60° | ~180° | +0.8 | Mirror image of a low-energy conformer |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in exploring potential reaction pathways that a molecule can undergo. arxiv.org Given the functional groups in this compound (a hydroxyl group and a vinyl group), a plausible theoretical reaction to investigate is an intramolecular cyclization, such as an acid-catalyzed intramolecular etherification to form a cyclic ether. nih.gov

DFT calculations can map the entire potential energy surface of the proposed reaction. researchgate.net This involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. A true TS has exactly one imaginary frequency in its vibrational analysis.

This approach allows for a step-by-step elucidation of the reaction mechanism, providing insights that are difficult to obtain experimentally.

Interactive Table 3: Hypothetical Energy Profile for a Proposed Intramolecular Cyclization

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactant | This compound | 0.0 |

| Intermediate 1 | Protonated hydroxyl group | +5.2 |

| Transition State (TS) | C-O bond formation | +22.5 |

| Intermediate 2 | Cyclic cation | +8.7 |

| Product | Cyclized ether product | -4.1 |

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts (δ). imist.magaussian.comresearchgate.net The magnetic shielding tensors are computed for each nucleus (¹H and ¹³C) and then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.arrsc.org The predicted spectra can help assign experimental peaks, especially for complex structures. Key expected shifts for this molecule would include those for the aromatic protons (7.8-8.0 ppm), the vinyl protons (5.0-6.0 ppm), and the carbonyl carbons (~168 ppm).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum by calculating the vertical excitation energies and oscillator strengths (f) of electronic transitions. nih.govmdpi.comnih.gov For this compound, the main absorption bands would be due to π→π* transitions within the phthalimide chromophore. researchgate.netacgpubs.org The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM).

Interactive Table 4: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value (Illustrative) | Notes |

| ¹H NMR | ||

| Aromatic (4H) | 7.85-7.95 ppm | Protons on the phthalimide benzene (B151609) ring. |

| Vinyl (1H, CH=) | 5.85 ppm | Vinylic proton adjacent to the CH(OH) group. |

| Vinyl (2H, =CH₂) | 5.20-5.30 ppm | Terminal vinylic protons. |

| Hydroxyl (1H, OH) | 3.5 ppm | Dependent on solvent and concentration. |

| ¹³C NMR | ||

| Carbonyl (C=O) | 167.5 ppm | Phthalimide carbonyl carbons. |

| Aromatic (C) | 134.2, 132.0, 123.5 ppm | Quaternary and CH aromatic carbons. |

| Vinyl (=CH-) | 138.0 ppm | Vinylic carbon attached to the CH(OH) group. |

| UV-Vis (in Ethanol) | ||

| λmax 1 | 295 nm (f = 0.12) | π→π* transition in the phthalimide ring. |

| λmax 2 | 238 nm (f = 0.45) | Higher energy π→π* transition. |

| λmax 3 | 219 nm (f = 0.88) | Strong absorption band. |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design to model binding to a biological target, the principles can be applied to understand the fundamental chemical interactions between the molecule and any defined chemical environment or "receptor." nih.govthaiscience.info

For this compound, a docking simulation into a hypothetical receptor cavity would reveal its potential for various non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the two carbonyl oxygens (C=O) are strong hydrogen bond acceptors. nih.govresearchgate.net

π-Interactions: The aromatic ring of the phthalimide moiety can participate in π-π stacking or π-π T-shaped interactions with other aromatic groups in a receptor.

Hydrophobic Interactions: The butenyl side chain and the benzene ring can form favorable hydrophobic contacts. researchgate.net

The simulation calculates a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the interaction. Lower binding energy values suggest a more stable complex. thaiscience.info

Interactive Table 5: Hypothetical Molecular Docking Interaction Analysis

| Interaction Type | Functional Group Involved | Hypothetical Receptor Residue | Distance (Å) |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Carbonyl Oxygen | 2.1 |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O) | Amide N-H | 2.3 |

| π-π Stacking | Phthalimide Ring | Phenylalanine Ring | 3.8 |

| Hydrophobic (Alkyl) | Butenyl Chain | Leucine Side Chain | 4.2 |

Applications As Synthetic Building Blocks and Chemical Tools

Utilization as a Precursor in Complex Organic Synthesis

The chemical scaffold of 2-(2-hydroxybut-3-enyl)isoindole-1,3-dione, which combines a phthalimide (B116566) group with a functionalized alkenyl side chain, positions it as a versatile precursor for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The phthalimide group serves as a well-established protected form of a primary amine, while the vicinal hydroxyl and vinyl groups on the butenyl chain offer multiple reaction sites for intramolecular cyclization and other transformations.

Research into related N-substituted phthalimides demonstrates the synthetic potential of this structural motif. For instance, N-alkenylphthalimides have been shown to undergo various cyclization reactions. rsc.org One notable example is the Mukaiyama-type aldol (B89426) coupling, which has been successfully applied to cyclize phthalimides, leading to the formation of fused lactam systems like 1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-ones. nih.gov This type of reaction, when applied to this compound, could potentially lead to the stereoselective synthesis of complex polycyclic alkaloids. The existing stereocenter at the hydroxyl-bearing carbon could direct the stereochemical outcome of the cyclization, making it a valuable chiral building block.

Furthermore, studies on N-(omega-hydroxyalkyl)phthalimides have revealed that they can undergo intermolecular photocyclization with alkenes. nih.gov This process involves an electron transfer from the alkene to the excited phthalimide, followed by a regioselective trapping of the resulting alkene cation radical by the hydroxyl group on the side chain. This generates a triplet 1,n-biradical which, after intersystem crossing, cyclizes to form polycyclic heterocycles containing medium to large N,O-rings. nih.gov Applying this strategy to this compound could open pathways to novel heterocyclic frameworks that are not readily accessible through conventional synthetic methods.

The dehydrative cyclization of β- or γ-hydroxy amides is another relevant transformation that highlights the synthetic utility of the title compound. pitt.edu Metal-catalyzed or acid-catalyzed dehydrative cyclization can convert these precursors into various nitrogen-containing heterocycles such as oxazolines and oxazines. pitt.edu Given that the hydrolysis of the phthalimide group in this compound would yield a γ-hydroxy amino acid derivative, this compound is an excellent starting material for the synthesis of substituted piperidines and other related saturated heterocycles.

Role in the Development of Novel Chemical Reactions and Methodologies

The unique arrangement of functional groups in this compound makes it an interesting substrate for the development of novel chemical reactions and methodologies. The presence of a nucleophilic hydroxyl group and an electrophilic (upon activation) double bond in close proximity allows for the exploration of new intramolecular cyclization strategies.

Multicomponent reactions (MCRs) represent a field where derivatives of isoindole-1,3-dione have found application. nih.govnih.govbeilstein-journals.org These reactions, which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org The development of new MCRs often relies on substrates with multiple reactive sites. The hydroxyl and vinyl groups of this compound, in conjunction with the reactive carbonyls of the phthalimide ring, could be exploited in the design of novel MCRs to generate molecular diversity. For example, a Passerini or Ugi reaction involving the hydroxyl group, followed by an intramolecular Heck or metathesis reaction on the vinyl group, could lead to a variety of complex heterocyclic structures in a streamlined fashion.

The field of transition metal-catalyzed reactions could also benefit from using this compound as a model substrate. For instance, new palladium-catalyzed cycloaddition reactions have been developed for the synthesis of N-substituted phthalimides. rsc.org The alkenyl and hydroxyl functionalities of the title compound could participate in novel tandem or cascade reactions catalyzed by transition metals. For example, a Wacker-type oxidation of the vinyl group followed by an intramolecular aldol condensation could provide a rapid entry to functionalized pyrrolizidinone core structures.

Furthermore, the development of enantioselective reactions could be advanced by using the chiral variants of this compound. The stereocenter at the C-2 position of the butenyl chain can be used to study the stereochemical course of new reactions, aiding in the design of more selective catalysts and reaction conditions.

Potential in Materials Science Research (e.g., nonlinear optical properties)

Isoindole-1,3-dione derivatives are recognized as promising candidates for materials with nonlinear optical (NLO) properties. researchgate.net Organic molecules with significant NLO effects are of great interest for applications in optoelectronics and photonics. The phthalimide moiety, with its extended π-electron system, contributes to the molecular hyperpolarizability, which is a key factor for second-order NLO activity.

Studies on various phthalimide derivatives have shown that the nature of the N-substituent can significantly influence the NLO properties of the molecule. researchgate.net The introduction of chiral centers and specific functional groups can lead to materials with high second-harmonic generation (SHG) efficiency. researchgate.net The compound this compound possesses a chiral center and functional groups that could enhance its NLO properties. The hydroxyl group can participate in hydrogen bonding, which can enforce a non-centrosymmetric arrangement in the solid state, a prerequisite for bulk second-order NLO effects.

The vinyl group on the side chain also offers a site for further functionalization, allowing for the tuning of the electronic properties of the molecule. For example, the incorporation of donor-acceptor groups through the vinyl moiety could lead to a significant increase in the molecular hyperpolarizability. Furthermore, the alkenyl group provides a handle for polymerization, enabling the synthesis of side-chain NLO polymers. capes.gov.br These polymers are often easier to process into thin films for device applications compared to single crystals.

While direct experimental data on the NLO properties of this compound is not yet available, theoretical calculations, such as those based on Density Functional Theory (DFT), could provide valuable insights into its potential. researchgate.net Such calculations can predict the molecular hyperpolarizability and help in the rational design of new phthalimide-based NLO materials.

Use as a Chemical Probe for Mechanistic Studies

The specific stereochemistry and functionality of this compound make it a valuable tool for elucidating reaction mechanisms. As a chiral molecule, it can be used to probe the stereoselectivity and stereospecificity of chemical transformations.

In the study of reaction dynamics, particularly in photochemistry, phthalimides have been used to generate and study the behavior of radical intermediates. rsc.orgnih.gov The photocyclization of N-alkenylphthalimides, for instance, proceeds through biradical intermediates. rsc.org By using a substrate like this compound, with its defined stereocenter, it would be possible to gain a deeper understanding of the factors that control the stereochemical outcome of such radical cyclizations.

The compound can also be employed to investigate the mechanisms of enzyme-catalyzed reactions. Isoindole-1,3-dione derivatives have been studied as inhibitors of various enzymes, including cyclooxygenases. nih.govnih.govresearchgate.net By designing inhibitors based on the this compound scaffold, one could probe the active site of an enzyme and gain insights into its substrate binding and catalytic mechanism. The hydroxyl and vinyl groups can be modified with reporter groups, such as fluorescent tags or photoaffinity labels, to facilitate these studies.

Furthermore, in the development of new synthetic methods, understanding the reaction mechanism is crucial for optimization and broader application. The reactivity of the hydroxyl and vinyl groups in this compound can be used to test mechanistic hypotheses. For example, in a proposed tandem reaction, isotopic labeling at specific positions within the butenyl chain could be used to track the movement of atoms and confirm the proposed reaction pathway.

Chemical Biology Aspects and Biosynthetic Relevance Non Clinical Focus

Occurrence of the 2-Hydroxybut-3-enyl Moiety in Natural Products

The 2-hydroxybut-3-enyl functional group is not found as an isolated molecule in nature but rather as a constituent of more complex natural products. Its most prominent natural occurrence is within the glucosinolate family of plant secondary metabolites. frontiersin.org Glucosinolates are characteristic of the Brassicales order, which includes many common vegetables and crops. nih.gov

The primary natural product containing this moiety is (R)-2-hydroxybut-3-enylglucosinolate , commonly known as progoitrin (B1231004) . nih.govrsc.org Progoitrin is a well-documented aliphatic glucosinolate found in various Brassica species, such as rapeseed (Brassica napus), kale (Brassica oleracea), and Chinese kale. nih.govrsc.org It is recognized as a source of bitterness in these plants. nih.gov The presence and concentration of progoitrin are determined by the plant's genetic makeup and can be influenced by environmental factors. frontiersin.org

The precursor to progoitrin is but-3-enylglucosinolate (also known as gluconapin), which lacks the hydroxyl group. oup.comresearchgate.net The hydroxylation of this precursor is a key step that introduces the 2-hydroxybut-3-enyl moiety into the final structure. oup.com While the 2-hydroxybut-3-enyl structure is most famously associated with glucosinolates, related butenyl structures are found in other natural compounds, though the specific 2-hydroxybut-3-enyl appendage is rarely isolated from other sources. researchgate.net

Table 1: Natural Products Containing the 2-Hydroxybut-3-enyl Moiety This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | Common Name | Chemical Class | Natural Source (Examples) | Precursor |

|---|---|---|---|---|

| (R)-2-hydroxybut-3-enylglucosinolate | Progoitrin | Aliphatic Glucosinolate | Brassica species (e.g., B. napus, B. oleracea) nih.govrsc.org | But-3-enylglucosinolate oup.com |

| (S)-2-hydroxybut-3-enylglucosinolate | epi-Progoitrin | Aliphatic Glucosinolate | Crambe abyssinica fao.org | But-3-enylglucosinolate |

Enzymatic Transformations Involving Related Substrates

The formation of the 2-hydroxybut-3-enyl moiety in natural systems is a highly specific, enzyme-catalyzed process. The key transformation is the hydroxylation of a but-3-enyl precursor.

Hydroxylation to form the 2-hydroxybut-3-enyl structure: The conversion of but-3-enylglucosinolate to 2-hydroxybut-3-enylglucosinolate is catalyzed by a specific 2-oxoacid-dependent dioxygenase (ODD) . nih.govoup.com In the model plant Arabidopsis thaliana, this enzyme is encoded by the GSL-OH locus (gene At2g25450). nih.govoup.com This enzyme requires a 2-oxoacid, typically 2-oxoglutarate, as a co-substrate to facilitate the hydroxylation reaction. nih.gov The enzyme specifically targets the C-2 position of the but-3-enyl side chain of the glucosinolate molecule, introducing a hydroxyl group to form progoitrin. oup.comresearchgate.net Studies in Chinese kale have identified homologous genes, BocODD1 and BocODD2, that perform the same function. nih.gov

Enzymatic degradation of the resulting glucosinolate: Once formed, 2-hydroxybut-3-enylglucosinolate is a substrate for another key enzyme, myrosinase (a thioglucosidase). fao.org Upon tissue damage, myrosinase hydrolyzes the glucosinolate. helsinki.fi The hydroxyl group on the 2-position of the but-3-enyl side chain promotes the spontaneous cyclization of the resulting unstable aglycone into 5-vinyl-oxazolidine-2-thione . oup.com This transformation is a significant consequence of the initial enzymatic hydroxylation. In different conditions, enzymatic hydrolysis can also lead to the formation of nitriles, such as 2-hydroxy-3-butenyl cyanide. fao.org

Table 2: Key Enzymes in the Metabolism of the 2-Hydroxybut-3-enyl Moiety This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme | Enzyme Class | Gene Locus (Example) | Substrate | Product | Role |

|---|---|---|---|---|---|

| 2-Oxoacid-dependent dioxygenase (ODD) | Dioxygenase | GSL-OH (At2g25450) nih.govoup.com | But-3-enylglucosinolate | 2-Hydroxybut-3-enylglucosinolate | Biosynthesis (Hydroxylation) |

| Myrosinase | Thioglucosidase | - | 2-Hydroxybut-3-enylglucosinolate | 5-vinyl-oxazolidine-2-thione oup.com | Hydrolysis/Degradation |

Genetic Regulation of Biosynthetic Pathways (focus on chemical transformation steps)

The biosynthesis of 2-hydroxybut-3-enylglucosinolate is under tight genetic control. The regulation occurs at the level of gene expression, primarily involving transcription factors that control the enzymes responsible for the chemical transformations.

The GSL-OH Locus: The key genetic locus controlling the conversion of but-3-enylglucosinolate to 2-hydroxybut-3-enylglucosinolate is GSL-OH. oup.com Fine-scale mapping in Arabidopsis identified this locus as the gene At2g25450, which codes for the 2-oxoacid-dependent dioxygenase responsible for the hydroxylation. nih.govoup.com The presence or absence of a functional allele at this locus determines whether a plant can produce progoitrin, provided the precursor is available. oup.com In Brassica species, the regulation is similar, with homologous genes like BocODD1 and BocODD2 being responsible for the trait. nih.gov

Transcriptional Control: The expression of glucosinolate biosynthesis genes, including GSL-OH, is regulated by a network of transcription factors. The most prominent among these are from the MYB and basic helix-loop-helix (bHLH) families. frontiersin.orgnih.gov For aliphatic glucosinolates, specific MYB transcription factors (e.g., MYB29 in Arabidopsis) act as master regulators, controlling the expression of pathway genes. helsinki.fi The expression of these regulatory genes is, in turn, influenced by various internal and external signals.

Hormonal and Environmental Influence: Plant hormones, particularly jasmonate , play a crucial role in upregulating the expression of glucosinolate biosynthetic genes as part of the plant's defense response. frontiersin.orgnih.gov Environmental cues such as light also modulate the pathway; for instance, the transcription factor HY5, a key light signaling component, has been shown to suppress aliphatic glucosinolate biosynthesis genes. helsinki.fi This complex regulatory network ensures that the production of compounds like 2-hydroxybut-3-enylglucosinolate is coordinated with the plant's developmental and environmental status. nih.gov

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a major trend in modern organic synthesis. cas.orgacs.org Future research should focus on developing more efficient and environmentally benign methods for preparing 2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione. Current syntheses often rely on stoichiometric reagents and multi-step procedures.

Key areas for exploration include:

Catalytic Methods: Developing catalytic routes, such as those using transition metals or organocatalysts, could significantly improve atom economy and reduce waste. solubilityofthings.com For instance, a catalytic asymmetric allylation of N-(2-oxoethyl)phthalimide would be a highly efficient one-step approach to the chiral molecule.

Enzyme Catalysis: Biocatalysis offers highly selective reactions under mild conditions. solubilityofthings.com Exploring enzymes like hydrolases for enantioselective acylation or lipases for kinetic resolution could provide access to enantiopure forms of the compound.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to traditional batch processes. solubilityofthings.com Developing a flow-based synthesis would be a significant step towards industrial-scale production.

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources would align with the principles of green chemistry. solubilityofthings.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, reduced waste. | Development of novel chiral catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions. | Screening for suitable enzymes and optimizing reaction conditions. |

| Flow Chemistry | Enhanced efficiency, safety, and scalability. | Reactor design and optimization of flow parameters. |

| Renewable Starting Materials | Increased sustainability, reduced environmental impact. | Exploring pathways from biomass-derived precursors. |

Exploration of Novel Reaction Pathways and Chemical Transformations

The unique combination of a phthalimide (B116566), a secondary alcohol, and a terminal alkene in one molecule offers a rich landscape for exploring novel chemical reactions. Each functional group can be targeted for specific transformations.

Alkene Metathesis: The terminal alkene is a prime candidate for ring-closing metathesis (RCM) with other tethered alkenes to construct complex cyclic structures. Ene-yne metathesis and cross-metathesis are also unexplored avenues.

Intramolecular Cyclizations: The hydroxyl and phthalimide groups can participate in intramolecular cyclization reactions. For example, acid-catalyzed cyclization could lead to the formation of novel heterocyclic scaffolds. Palladium-catalyzed intramolecular reactions, such as the Wacker-type cyclization, could yield functionalized cyclic ethers.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could rapidly generate molecular complexity, providing efficient access to diverse compound libraries for screening purposes.

| Functional Group | Potential Reaction Type | Potential Product Class |

| Alkene | Ring-Closing Metathesis | Fused heterocyclic systems |

| Alkene | Dihydroxylation / Epoxidation | Polyhydroxylated amino compounds |

| Alcohol/Alkene | Intramolecular Etherification | Substituted tetrahydrofurans |

| Phthalimide/Alkene | Intramolecular [4+2] Cycloaddition | Complex polycyclic amines |

Advanced Stereochemical Control in Synthesis

The chiral center at the hydroxyl-bearing carbon presents a significant opportunity for research into advanced stereochemical control. The development of methods to selectively synthesize a single enantiomer or diastereomer is crucial for applications in medicinal chemistry and materials science.

Future research should focus on:

Substrate-Controlled Synthesis: Utilizing the existing stereocenter to direct the stereochemical outcome of subsequent reactions on the alkene or other parts of the molecule.

Catalyst-Controlled Synthesis: Employing chiral catalysts to control the formation of the primary stereocenter during the synthesis of the molecule itself. This could involve asymmetric hydrogenation, hydroformylation, or allylation reactions.

Chiral Auxiliary-Based Methods: While classic, the development of novel, easily removable chiral auxiliaries could provide a practical route to enantiopure material.

The stereoselective synthesis of related structures, such as β-hydroxy-α,γ-diamino butyric acids, has been achieved through sequences involving stereoselective dihydroxylation and regioselective ring-opening, strategies that could be adapted for this compound. researchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work can accelerate discovery and deepen understanding. neuroquantology.comrroij.com Applying computational tools to study this compound can guide synthetic efforts and predict reactivity.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and explain observed regio- and stereoselectivity. This is particularly valuable for understanding complex catalytic cycles or intramolecular reactions. acs.org

Prediction of Properties: Computational models can predict physical and chemical properties, such as spectral data (NMR, IR), which can aid in the characterization of new compounds derived from the target molecule. acgpubs.org

Virtual Screening: If this molecule is used as a scaffold for new bioactive compounds, molecular docking studies can predict binding affinities to biological targets, helping to prioritize synthetic targets. nih.govresearchgate.net This approach has been successfully used for other phthalimide derivatives. mdpi.com

Discovery of New Applications as Synthetic Intermediates and Chemical Tools

The structure of this compound makes it an ideal precursor for a variety of valuable compounds. The phthalimide group serves as a protected form of a primary amine, which can be deprotected to reveal a versatile functional handle.

Potential applications as an intermediate include:

Synthesis of Unnatural Amino Acids: After modification of the alkene and deprotection, this molecule can serve as a precursor to non-proteinogenic amino acids containing a γ-amino alcohol motif. Such compounds are of interest in peptide science. nih.gov

Precursor to Bioactive Molecules: Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. biomedgrid.commdpi.commdpi.com The unique functionality of this compound could be leveraged to synthesize novel analogs of known therapeutic agents. For instance, it could serve as a building block for analogs of cholinesterase inhibitors or other neuroactive agents. nih.gov

Development of Chemical Probes: The alkene functionality can be used to attach reporter tags (e.g., fluorophores, biotin) via reactions like thiol-ene coupling, creating chemical probes to study biological systems.

Q & A

Basic: What are the reliable synthetic routes for 2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting phthalic anhydride derivatives with hydroxybutenylamine under reflux in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as triethylamine or DMAP may enhance yield . Optimization includes varying temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios. Monitoring via TLC or HPLC ensures reaction completion.

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

- NMR (1H/13C): To confirm the hydroxybutenyl chain position and isoindole-dione backbone. Coupling constants (e.g., J = 8–12 Hz for allylic protons) resolve stereochemistry.

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (C=O).

- Mass Spectrometry (HRMS) : To verify molecular weight (350.3 g/mol) and fragmentation patterns .

Advanced: How can computational modeling (e.g., DFT) predict reactivity and electronic properties?

Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites, guiding reaction design (e.g., regioselective alkylation). Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds) influencing crystallization .

Advanced: What experimental strategies elucidate enzyme-inhibitor interactions involving this compound?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (e.g., Kd, ΔH). Molecular docking (AutoDock Vina) models binding poses, validated by mutagenesis studies. For example, mutations at catalytic residues (e.g., Ser195 in hydrolases) reduce binding affinity, confirming mechanism .

Advanced: How are pharmacological properties (e.g., hypoglycemic activity) evaluated in vitro and in vivo?

- In vitro : Enzyme inhibition assays (e.g., α-glucosidase) with IC₅₀ determination.

- In vivo : Rodent models (e.g., streptozotocin-induced diabetic mice) assess glucose tolerance and insulin sensitivity. Pharmacokinetic studies (HPLC-MS) measure bioavailability and metabolite profiling .

Advanced: How can reaction optimization resolve contradictions in yield or selectivity?

Integrated computational-experimental workflows (e.g., ICReDD’s approach) use quantum chemical reaction path searches to identify transition states. For example, solvent screening (polar aprotic vs. protic) may resolve selectivity issues in allylic substitutions. Statistical tools like Design of Experiments (DoE) minimize trial-and-error .

Advanced: What statistical methods address data variability in bioactivity studies?

Multivariate ANOVA identifies significant factors (e.g., dose, exposure time). Tukey’s HSD post-hoc test compares group means. For reproducibility, hierarchical clustering groups outliers, while principal component analysis (PCA) reduces dimensionality in high-throughput screens .

Advanced: How is factorial design applied to optimize synthesis conditions?

A 2⁴ factorial design tests four factors (temperature, catalyst loading, solvent, reaction time). Response surface methodology (RSM) models interactions, identifying optimal conditions. For example, a central composite design may maximize yield while minimizing byproducts .

Advanced: What strategies improve bioactivity through structural analogs?

Quantitative Structure-Activity Relationship (QSAR) models link substituent effects (e.g., electron-withdrawing groups on the isoindole ring) to activity. Substituent libraries (e.g., halogenation at C4/C5) are screened via parallel synthesis. Docking studies prioritize analogs with enhanced binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Advanced: How are thermodynamic properties (e.g., enthalpy of formation) measured?

Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures. Combustion calorimetry measures ΔHf (enthalpy of formation). Gas-phase electron diffraction or X-ray crystallography provides lattice energy data for solid-state stability analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.